methyl 3-methoxyoxetane-3-carboxylate
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Overview
Description
Methyl 3-methoxyoxetane-3-carboxylate is an organic compound with a four-membered oxetane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methoxyoxetane-3-carboxylate typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular cyclization of suitable precursors, such as epoxides or halohydrins, under acidic or basic conditions . Another approach involves the [2+2] cycloaddition of alkenes with carbonyl compounds under photochemical conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxyoxetane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to different products.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or other reduced forms of the compound .
Scientific Research Applications
Methyl 3-methoxyoxetane-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-methoxyoxetane-3-carboxylate involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biological pathways and lead to various effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxetane derivatives, such as oxetan-3-one and 2-methyleneoxetane . These compounds share the oxetane ring structure but differ in their substituents and reactivity.
Uniqueness
Methyl 3-methoxyoxetane-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and physical properties. Its methoxy group and carboxylate ester functionality make it a versatile intermediate in organic synthesis .
Properties
CAS No. |
2113821-10-4 |
---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.1 |
Purity |
95 |
Origin of Product |
United States |
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